The Strategic Role of N-ethylbicyclo[1.1.1]pentan-1-amine Hydrochloride in Modern Drug Discovery
The Strategic Role of N-ethylbicyclo[1.1.1]pentan-1-amine Hydrochloride in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Embracing Three-Dimensionality in Medicinal Chemistry
The landscape of medicinal chemistry is in a constant state of evolution, driven by the pursuit of novel molecular entities with enhanced therapeutic profiles. A prevailing strategy in contemporary drug design is the concept of "escaping from flatland," a deliberate move away from planar, aromatic structures towards more three-dimensional, saturated scaffolds.[1] This shift is motivated by the desire to improve key drug-like properties, including solubility, metabolic stability, and binding specificity, while simultaneously navigating an increasingly crowded intellectual property space.[2] At the forefront of this movement is the bicyclo[1.1.1]pentane (BCP) core, a highly strained yet remarkably stable motif that has emerged as a valuable bioisostere for para-substituted phenyl rings and other lipophilic groups.[1] This guide focuses on a key derivative, N-ethylbicyclo[1.1.1]pentan-1-amine hydrochloride, a versatile building block that offers a unique combination of properties for the development of next-generation therapeutics.
Core Compound Profile
Chemical Identity:
| Attribute | Value |
| Compound Name | N-ethylbicyclo[1.1.1]pentan-1-amine hydrochloride |
| CAS Number | 2187435-35-2[3][4][5] |
| Molecular Formula | C₇H₁₄ClN[3] |
| Molecular Weight | 147.65 g/mol [3] |
| SMILES | CCNC1(C2)CC2C1.Cl |
Note on CAS Number: While the CAS number 2425717-73-3 has been associated with this compound in some contexts, multiple reputable chemical suppliers and databases confirm 2187435-35-2 as the correct identifier.
The Bicyclo[1.1.1]pentane Scaffold: A Paradigm Shift in Bioisosterism
The utility of the BCP core lies in its ability to mimic the spatial arrangement of a 1,4-disubstituted benzene ring while presenting a completely different electronic and metabolic profile. The rigid, cage-like structure of the BCP unit effectively projects substituents in a linear fashion, similar to a para-substituted arene. However, its saturated, sp³-rich nature confers several advantages:
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Enhanced Solubility: The replacement of a flat, hydrophobic aromatic ring with a more compact, three-dimensional BCP scaffold can disrupt crystal packing and reduce lipophilicity, often leading to a significant improvement in aqueous solubility.
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Improved Metabolic Stability: Aromatic rings are frequently susceptible to oxidative metabolism by cytochrome P450 enzymes. The C-H bonds of the BCP core are significantly stronger and less accessible, rendering it more resistant to metabolic degradation and potentially reducing the formation of reactive metabolites.
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Novel Chemical Space: The unique geometry of the BCP core allows for the exploration of new vector spaces around a pharmacophore, enabling novel interactions with the biological target that may not be possible with a planar aromatic ring.
The introduction of an N-ethylamino group at one of the bridgehead positions of the BCP core, as in the title compound, provides a crucial functional handle for further synthetic elaboration, making it an invaluable building block for combinatorial chemistry and lead optimization campaigns.
Synthesis of N-ethylbicyclo[1.1.1]pentan-1-amine Hydrochloride: A Mechanistic Perspective
A likely synthetic pathway would involve the following key transformations:
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Synthesis of a Boc-protected BCP amine: The synthesis would likely begin with the reaction of [1.1.1]propellane with a suitable nitrogen-containing nucleophile, followed by protection of the resulting amine with a tert-butyloxycarbonyl (Boc) group.
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N-alkylation: The protected BCP amine would then be subjected to N-alkylation with an ethylating agent, such as ethyl iodide or ethyl triflate, in the presence of a suitable base like sodium hydride.
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Deprotection and Salt Formation: The final step would involve the removal of the Boc protecting group under acidic conditions, typically with hydrochloric acid in an organic solvent like dioxane or methanol, to yield the desired N-ethylbicyclo[1.1.1]pentan-1-amine hydrochloride salt.
The following diagram illustrates this proposed synthetic workflow:
Caption: Proposed synthetic workflow for N-ethylbicyclo[1.1.1]pentan-1-amine hydrochloride.
Application in Drug Discovery: A Representative Experimental Protocol
N-ethylbicyclo[1.1.1]pentan-1-amine hydrochloride is primarily utilized as a building block in the synthesis of more complex molecules. Its primary amine functionality allows for a wide range of chemical transformations, with amide bond formation being one of the most common and critical reactions in medicinal chemistry.
Below is a representative, field-proven protocol for the coupling of N-ethylbicyclo[1.1.1]pentan-1-amine with a carboxylic acid to form an amide bond. This protocol is based on standard peptide coupling conditions and is designed to be robust and high-yielding.
Experimental Protocol: Amide Coupling
Objective: To synthesize N-(bicyclo[1.1.1]pentan-1-yl)-N-ethylcarboxamide from N-ethylbicyclo[1.1.1]pentan-1-amine hydrochloride and a generic carboxylic acid.
Materials:
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N-ethylbicyclo[1.1.1]pentan-1-amine hydrochloride
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Carboxylic acid of interest
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HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
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DIPEA (N,N-Diisopropylethylamine)
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Anhydrous DMF (N,N-Dimethylformamide)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Ethyl acetate
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Anhydrous magnesium sulfate
Procedure:
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To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).
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Dissolve the carboxylic acid in anhydrous DMF.
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Add HATU (1.1 eq) to the solution and stir for 5 minutes at room temperature.
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In a separate flask, suspend N-ethylbicyclo[1.1.1]pentan-1-amine hydrochloride (1.0 eq) in anhydrous DMF.
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Add DIPEA (2.2 eq) to the suspension of the amine hydrochloride and stir until the solid dissolves. This step is crucial to neutralize the hydrochloride salt and liberate the free amine.
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Add the free amine solution to the activated carboxylic acid solution.
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Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
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Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Causality and Self-Validation:
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Choice of Coupling Reagent: HATU is a highly efficient and widely used coupling reagent that minimizes side reactions and racemization (if the carboxylic acid is chiral).
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Base Selection: DIPEA is a non-nucleophilic base that effectively neutralizes the hydrochloride salt without interfering with the coupling reaction. The use of two equivalents ensures complete neutralization and facilitates the reaction.
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Workup Procedure: The aqueous workup is designed to remove the DMF solvent, unreacted starting materials, and coupling byproducts, providing a crude product that is amenable to purification.
The following diagram illustrates the workflow of this experimental protocol:
Caption: Workflow for the amide coupling of N-ethylbicyclo[1.1.1]pentan-1-amine.
Conclusion
N-ethylbicyclo[1.1.1]pentan-1-amine hydrochloride represents a significant tool in the medicinal chemist's arsenal for crafting drug candidates with superior properties. Its BCP core provides a robust, three-dimensional alternative to traditional aromatic scaffolds, offering tangible benefits in terms of solubility and metabolic stability. The N-ethylamino group serves as a versatile anchor for synthetic diversification, enabling the rapid exploration of chemical space. As the principles of "escaping from flatland" continue to gain traction in the pharmaceutical industry, the strategic deployment of building blocks like N-ethylbicyclo[1.1.1]pentan-1-amine hydrochloride will undoubtedly play a pivotal role in the discovery and development of innovative new medicines.
References
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ChemRxiv. (2022). Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. Retrieved from [Link]
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Macmillan Group. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Retrieved from [Link]
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Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ACS Omega. Retrieved from [Link]
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PubChem. (n.d.). N-ethylbicyclo[1.1.1]pentan-1-amine hydrochloride. Retrieved from [Link]
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Stepan, A. F., et al. (2021). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. Retrieved from [Link]
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Synthonix Corporation. (n.d.). N-ethylbicyclo[1.1.1]pentan-1-amine hydrochloride. Retrieved from [Link]
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The University of Liverpool Repository. (2021). Electrophilic Activation of [1.1.1]Propellane for the Synthesis of Nitrogen-Substituted Bicyclo[1.1.1]pentanes. Retrieved from [Link]
Sources
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